1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary purification steps. It would also typically include information about the yield and purity of the final product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s exact molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
New pyrazole derivatives have been synthesized and studied, providing insights into their structural properties. For example, Wu et al. (2012) synthesized novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and analyzed their structure through X-ray diffraction (Wu et al., 2012).
Anticancer Potential
Pyrazole derivatives have shown potential as anticancer agents. Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and aminopyrimidine derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Apoptotic Induction in Cancer Cells
Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their antiproliferative activity. They found that certain compounds, especially 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced apoptosis in breast cancer and leukemic cells, highlighting their potential in cancer therapy (Ananda et al., 2017).
Photochemical Properties
Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazole-pyridine derivatives. They found that these compounds exhibited three types of photoreactions, including excited-state intramolecular proton transfer, which is crucial for developing photoresponsive materials (Vetokhina et al., 2012).
Biological Activities and Docking Studies
Sribalan et al. (2016) synthesized new pyrazole-carboxamide chalcone hybrids, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Their molecular docking analysis with cyclooxygenase enzyme suggested potential biomedical applications (Sribalan et al., 2016).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 pyrazolo[3,4-b]pyridines, focusing on their synthesis and biomedical applications, indicating a vast potential for these compounds in medical research (Donaire-Arias et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also typically include information about how to handle and store the compound safely.
Future Directions
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properties
IUPAC Name |
2-cyclopentyl-5-pyridin-3-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-8-12(10-4-3-7-14-9-10)15-16(13)11-5-1-2-6-11/h3-4,7-9,11,15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQGPUVADQTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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